2,5-Dibromo-4-pentylthiazole
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Overview
Description
2,5-Dibromo-4-pentylthiazole is a heterocyclic compound with the molecular formula C8H11Br2NS. It features a thiazole ring substituted with two bromine atoms at positions 2 and 5, and a pentyl group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-pentylthiazole typically involves the bromination of 4-pentylthiazole. One common method includes the reaction of 4-pentylthiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of the dibromo derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-4-pentylthiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new thiazole derivatives.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a thiazole derivative with an amino group at the 2 or 5 position .
Scientific Research Applications
2,5-Dibromo-4-pentylthiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-pentylthiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the thiazole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also feature a thiazole ring with substitutions at positions 2 and 4, exhibiting similar biological activities.
Thiazolothiazoles: Compounds with fused thiazole rings, known for their applications in organic electronics.
Bisthiazoles: Molecules containing two thiazole rings, often investigated for their antimicrobial properties.
Uniqueness: The pentyl group at position 4 also contributes to its distinct chemical and physical properties .
Properties
Molecular Formula |
C8H11Br2NS |
---|---|
Molecular Weight |
313.05 g/mol |
IUPAC Name |
2,5-dibromo-4-pentyl-1,3-thiazole |
InChI |
InChI=1S/C8H11Br2NS/c1-2-3-4-5-6-7(9)12-8(10)11-6/h2-5H2,1H3 |
InChI Key |
YKEIZCOFVYYZFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(SC(=N1)Br)Br |
Origin of Product |
United States |
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